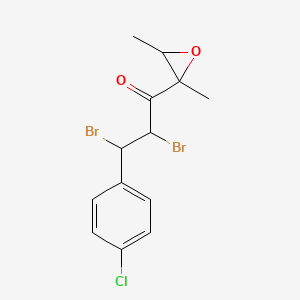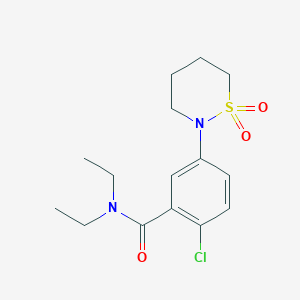
2-chloro-5-(1,1-dioxido-1,2-thiazinan-2-yl)-N,N-diethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-5-(1,1-dioxido-1,2-thiazinan-2-yl)-N,N-diethylbenzamide is a chemical compound with a complex structure that includes a benzamide core substituted with a chloro group and a thiazinan ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-(1,1-dioxido-1,2-thiazinan-2-yl)-N,N-diethylbenzamide typically involves multiple steps, starting with the preparation of the thiazinan ring. The thiazinan ring can be synthesized through the reaction of appropriate amines with sulfur-containing reagents under controlled conditions. The chloro group is introduced via chlorination reactions, and the benzamide core is formed through amide bond formation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-chloro-5-(1,1-dioxido-1,2-thiazinan-2-yl)-N,N-diethylbenzamide undergoes various types of chemical reactions, including:
Oxidation: The thiazinan ring can be oxidized to form sulfoxides or sulfones.
Reduction: The chloro group can be reduced to form the corresponding hydrocarbon.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazinan ring can yield sulfoxides or sulfones, while substitution of the chloro group can produce various substituted benzamides.
Aplicaciones Científicas De Investigación
2-chloro-5-(1,1-dioxido-1,2-thiazinan-2-yl)-N,N-diethylbenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a reagent in chemical processes.
Mecanismo De Acción
The mechanism of action of 2-chloro-5-(1,1-dioxido-1,2-thiazinan-2-yl)-N,N-diethylbenzamide involves its interaction with specific molecular targets. The chloro group and thiazinan ring may interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-chloro-5-(1,1-dioxido-1,2-thiazinan-2-yl)aniline
- 2-chloro-5-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(4-fluorophenyl)benzamide
Uniqueness
2-chloro-5-(1,1-dioxido-1,2-thiazinan-2-yl)-N,N-diethylbenzamide is unique due to its specific substitution pattern and the presence of both a chloro group and a thiazinan ring
Propiedades
Fórmula molecular |
C15H21ClN2O3S |
|---|---|
Peso molecular |
344.9 g/mol |
Nombre IUPAC |
2-chloro-5-(1,1-dioxothiazinan-2-yl)-N,N-diethylbenzamide |
InChI |
InChI=1S/C15H21ClN2O3S/c1-3-17(4-2)15(19)13-11-12(7-8-14(13)16)18-9-5-6-10-22(18,20)21/h7-8,11H,3-6,9-10H2,1-2H3 |
Clave InChI |
WBCVFXLZAJWTIQ-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C(=O)C1=C(C=CC(=C1)N2CCCCS2(=O)=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



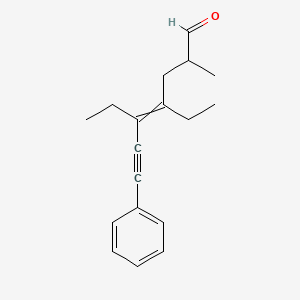
![[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-[2-(3,4-dimethoxyphenyl)ethylamino]-4-oxobutanoate](/img/structure/B12623212.png)


![1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-imidazole](/img/structure/B12623237.png)
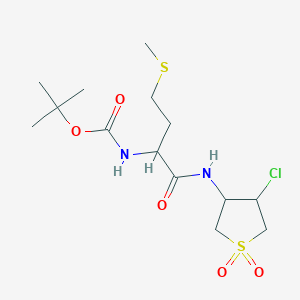
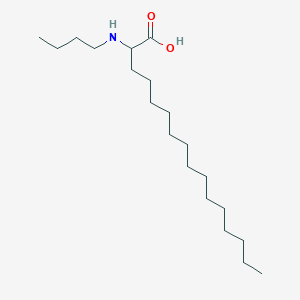
![4-(5-cyclohexyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazole](/img/structure/B12623263.png)
![(2,5-dioxopyrrolidin-1-yl) 1-[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]piperidine-4-carboxylate](/img/structure/B12623268.png)
![4,4'-[Decane-1,10-diylbis(oxy)]bis(2-fluorobenzonitrile)](/img/structure/B12623276.png)
![1-(4-acetamidophenyl)sulfonyl-N-[(2S)-1-(benzylamino)-1-oxopropan-2-yl]piperidine-4-carboxamide](/img/structure/B12623277.png)
